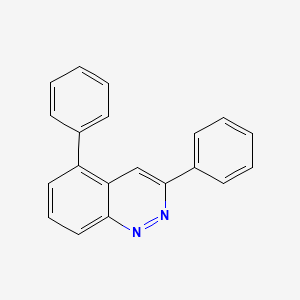
3,5-Diphenylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenylcinnoline is an organic compound with the molecular formula C20H14N2. It belongs to the cinnoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzil with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenylcinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized cinnoline derivatives with various substituents.
Scientific Research Applications
3,5-Diphenylcinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,5-Diphenylcinnoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylcinnoline: Similar in structure but differs in the position of the phenyl groups.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of a cinnoline ring.
Uniqueness
3,5-Diphenylcinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C20H14N2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3,5-diphenylcinnoline |
InChI |
InChI=1S/C20H14N2/c1-3-8-15(9-4-1)17-12-7-13-19-18(17)14-20(22-21-19)16-10-5-2-6-11-16/h1-14H |
InChI Key |
VKOZVLUXNXTVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(N=NC3=CC=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B12986623.png)
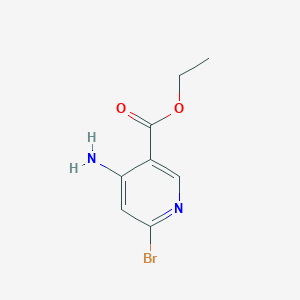
![4-(2-((Benzyloxy)methyl)-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12986643.png)
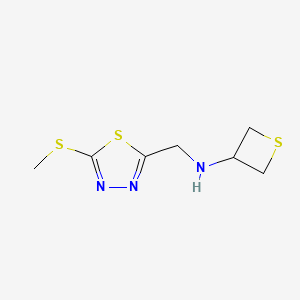
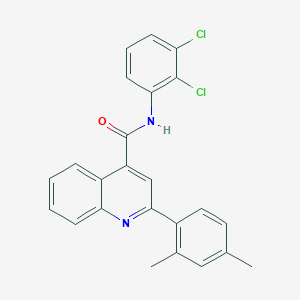
![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B12986658.png)
![Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12986663.png)
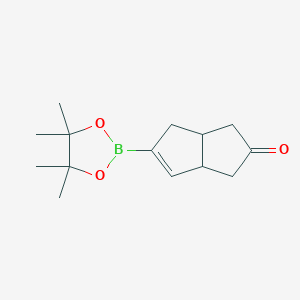
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12986674.png)
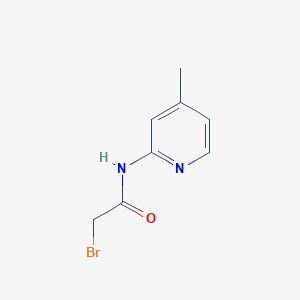
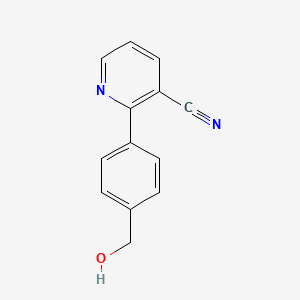
![tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12986709.png)
![tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12986717.png)
